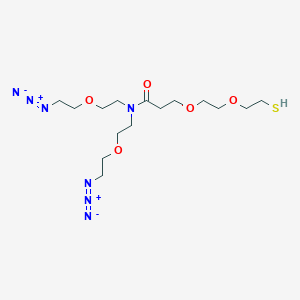

N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol

説明

N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol is a cleavable polyethylene glycol (PEG)-based linker designed for antibody-drug conjugate (ADC) synthesis. It features:

- Two PEG1-azide groups: Enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for bio-conjugation .

- A terminal thiol group: Facilitating conjugation to sulfhydryl-containing biomolecules (e.g., antibodies) .

- Four PEG units in total: Comprising two PEG1 chains for azide groups and a PEG2 chain for the thiol group, enhancing water solubility and biocompatibility .

特性

IUPAC Name |

N,N-bis[2-(2-azidoethoxy)ethyl]-3-[2-(2-sulfanylethoxy)ethoxy]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N7O5S/c16-20-18-2-7-25-9-4-22(5-10-26-8-3-19-21-17)15(23)1-6-24-11-12-27-13-14-28/h28H,1-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGPXFXSLCDNFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCS)C(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N7O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol typically involves the following steps:

PEGylation: The process begins with the PEGylation of azide and thiol groups. This involves the reaction of PEG with azide and thiol reagents under controlled conditions.

Amidation: The PEGylated azide and thiol groups are then subjected to amidation reactions to form the final compound. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of amide bonds.

Industrial Production Methods: Industrial production of N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for scalability and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions:

Click Chemistry: The azide groups in N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol are highly reactive and can undergo click chemistry reactions with alkynes to form stable triazole linkages. This reaction is typically catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

Thiol-Disulfide Exchange: The thiol group can participate in thiol-disulfide exchange reactions, which are important in redox biology and bioconjugation.

Amidation: The amido group can undergo further amidation reactions with carboxylic acids or their derivatives.

Common Reagents and Conditions:

Copper (Cu) or Ruthenium (Ru) Catalysts: Used in click chemistry reactions.

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP): Used in thiol-disulfide exchange reactions.

N,N’-Dicyclohexylcarbodiimide (DCC) or N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC): Used in amidation reactions.

Major Products:

Triazole Linkages: Formed from click chemistry reactions.

Disulfides: Formed from thiol-disulfide exchange reactions.

Amides: Formed from amidation reactions.

科学的研究の応用

Chemistry:

Bioconjugation: N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol is used in bioconjugation techniques to link biomolecules such as proteins, peptides, and nucleic acids.

Drug Delivery: The compound is used to modify drug molecules, enhancing their solubility, stability, and bioavailability.

Biology:

Protein Labeling: The azide groups can be used to label proteins with fluorescent dyes or other tags for imaging and tracking studies.

Cell Surface Modification: The compound can be used to modify cell surfaces with PEG chains, reducing non-specific binding and improving biocompatibility.

Medicine:

Therapeutic Agents: N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol is used in the development of therapeutic agents, including antibody-drug conjugates (ADCs) and targeted therapies.

Diagnostics: The compound is used in diagnostic assays and imaging techniques to enhance sensitivity and specificity.

Industry:

Material Science: The compound is used in the synthesis of advanced materials, including hydrogels, nanoparticles, and polymers.

Surface Coatings: It is used to create anti-fouling and anti-corrosive coatings for various industrial applications.

作用機序

The mechanism of action of N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol involves its ability to form stable linkages with other molecules through its azide and thiol groups. The azide groups participate in click chemistry reactions, forming triazole linkages with alkynes. The thiol group can undergo thiol-disulfide exchange reactions, forming disulfide bonds. These reactions enable the compound to modify and link various biomolecules and materials, enhancing their properties and functionalities.

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural Comparison of Key PEG-Based Linkers

Reactivity and Application Differences

Click Chemistry Compatibility

- N,N-Bis(PEG1-azide)-N-amido-PEG2-thiol : Optimized for reactions with alkyne- or DBCO/BCN-modified payloads via azide groups .

- N,N-Bis(PEG2-alkyne)-N-amido-PEG2-thiol : Designed for azide-containing molecules, with alkyne groups offering orthogonal conjugation .

- NH-bis(PEG1-azide) : A simpler analog with two azides but lacks a thiol, limiting its use in sulfhydryl-based conjugation .

Solubility and Stability

- Shorter PEG chains (PEG1) in the target compound reduce steric hindrance but may compromise solubility compared to longer PEG2/3 variants. For example:

Performance in Antioxidant and Bioactivity Assays

This suggests that PEG-azide-thiol derivatives could similarly benefit from structural tuning to improve therapeutic efficacy.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。